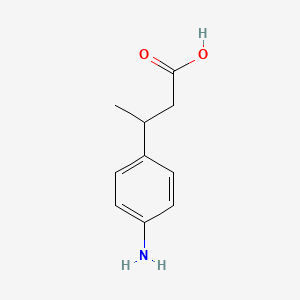
3-(4-Aminophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylbutanoic acid.
Reduction: The nitro group in 4-nitrophenylbutanoic acid is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Purification: The resulting this compound is purified through recrystallization or other purification techniques to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(4-Aminophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation reactions may involve reagents like acetic anhydride or benzoyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
3-(4-Aminophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of drugs for neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of 3-(4-Aminophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with target proteins, influencing their structure and function. The compound may also participate in enzymatic reactions, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
Similar Compounds
4-Phenylbutanoic acid: Lacks the amino group, resulting in different chemical and biological properties.
3-Phenylpropanoic acid: Has a shorter carbon chain, affecting its reactivity and applications.
4-Aminobenzoic acid: Contains an amino group attached directly to the benzene ring, leading to different reactivity patterns.
Uniqueness
3-(4-Aminophenyl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structure also enables specific interactions with biological targets, making it a valuable compound for research in various scientific fields.
属性
IUPAC Name |
3-(4-aminophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPUNXBXXRHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
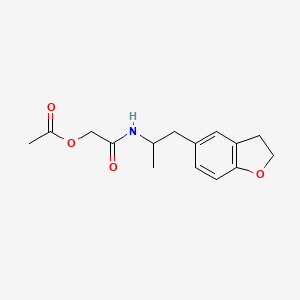

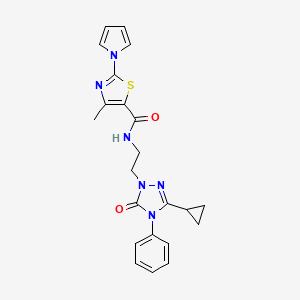
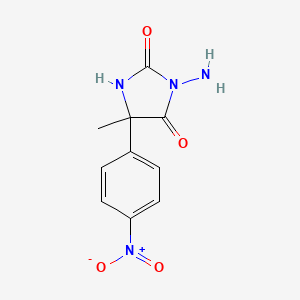
![4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2667254.png)
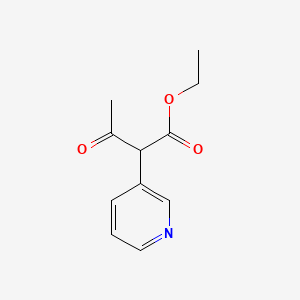
![N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2667257.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid](/img/structure/B2667258.png)
![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)
![2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2667262.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
![1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2667266.png)
